molecular formula C8H6N2O B12355966 6-methylidene-1H-benzimidazol-2-one

6-methylidene-1H-benzimidazol-2-one

Cat. No.: B12355966
M. Wt: 146.15 g/mol
InChI Key: JYZODOMDKCIHOO-UHFFFAOYSA-N
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Description

6-methylidene-1H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylidene-1H-benzimidazol-2-one typically involves the cyclocarbonylation of o-phenylenediamine with 1,1’-carbonyldiimidazole (CDI). This reaction is carried out under flow conditions and optimized using design of experiment techniques . Another method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO, followed by the reaction with thiosemicarbazide in ethanol at reflux temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial production with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions

6-methylidene-1H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thiosemicarbazide yields 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Scientific Research Applications

6-methylidene-1H-benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methylidene-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methylidene-1H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

6-methylidene-1H-benzimidazol-2-one

InChI

InChI=1S/C8H6N2O/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H2,(H,10,11)

InChI Key

JYZODOMDKCIHOO-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC2=NC(=O)NC2=C1

Origin of Product

United States

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